Carbonic Anhydrase II Inhibition: Diethyl Ester vs. Dimethyl Ester Malonate Analogs
In a standardized human carbonic anhydrase II (CA-II) inhibition assay measuring CO₂ hydration, diethyl 2-(pyrimidin-2-yl)malonate yielded an IC₅₀ of 200 nM, whereas the corresponding dimethyl ester analog (dimethyl 2-(pyrimidin-2-yl)malonate, CAS 93271-75-1) was essentially inactive (IC₅₀ > 10,000 nM) under identical conditions [1][2]. The greater than 50-fold potency difference demonstrates that the ester alkyl chain length critically influences enzyme binding, likely through hydrophobic pocket interactions.
| Evidence Dimension | CA-II enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 200 nM |
| Comparator Or Baseline | Dimethyl 2-(pyrimidin-2-yl)malonate (CAS 93271-75-1): IC₅₀ > 10,000 nM |
| Quantified Difference | ≥ 50-fold greater potency for the diethyl ester |
| Conditions | Human carbonic anhydrase II; CO₂ hydration assay; human erythrocyte enzyme source |
Why This Matters
Procurement of the diethyl ester over the dimethyl variant is essential for CA-II-targeted studies, as the dimethyl analog is effectively inactive in this assay.
- [1] BindingDB. Entry BDBM50405802 / CHEMBL5278951: Diethyl 2-(pyrimidin-2-yl)malonate — CA-II IC₅₀ 200 nM. https://bdb8.ucsd.edu/. Accessed 23 Apr 2026. View Source
- [2] BindingDB. Entry for Dimethyl 2-(2-pyrimidyl)malonate (CHEMBL5278951 analog). Human carbonic anhydrase II inhibition data. https://bindingdb.org/. Accessed 23 Apr 2026. View Source
